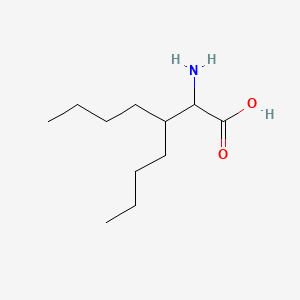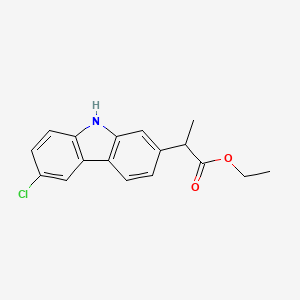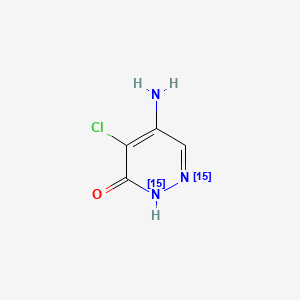![molecular formula C11H10O B564073 3-[(1E)-buta-1,3-dienyl]benzaldehyde CAS No. 106966-23-8](/img/structure/B564073.png)
3-[(1E)-buta-1,3-dienyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1E)-buta-1,3-dienyl]benzaldehyde is an organic compound with the molecular formula C11H10O It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 1,3-butadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-buta-1,3-dienyl]benzaldehyde can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where benzaldehyde reacts with 1,3-butadiene in the presence of a base catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product through the formation of a carbon-carbon double bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the catalytic olefination of benzaldehyde using a copper catalyst. This method provides a concise and effective route to synthesize unsymmetrical 1,3-diarylpropene derivatives .
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-buta-1,3-dienyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-[(1E)-1,3-Butadien-1-yl]benzoic acid.
Reduction: 3-[(1E)-1,3-Butadien-1-yl]benzyl alcohol.
Substitution: Various substituted derivatives, depending on the electrophile used.
Scientific Research Applications
3-[(1E)-buta-1,3-dienyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aldehydes with biological molecules.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(1E)-buta-1,3-dienyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. Additionally, the compound’s ability to undergo redox reactions can disrupt cellular redox homeostasis, making it useful in antifungal and antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure and different reactivity.
Cinnamaldehyde: Similar structure with an additional double bond in the side chain.
3-Phenylpropionaldehyde: Similar structure but with a saturated side chain.
Properties
CAS No. |
106966-23-8 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.2 |
IUPAC Name |
3-[(1E)-buta-1,3-dienyl]benzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-5-10-6-4-7-11(8-10)9-12/h2-9H,1H2/b5-3+ |
InChI Key |
SBYMTSUZXZRCHG-HWKANZROSA-N |
SMILES |
C=CC=CC1=CC(=CC=C1)C=O |
Synonyms |
Benzaldehyde, 3-(1,3-butadienyl)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,9S)-4-hydroxy-5,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B563991.png)
![2-[1-Allyl-4-[4-[N-butyl-N-(3-phenylpropyl)amino]phenyl]-3-cyano-1,5-dihydro-5-oxo-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B563994.png)





![Ethyl, 2-[(1-carboxy-2-methylpropyl)amino]-2-oxo- (9CI)](/img/new.no-structure.jpg)

![1,2,4-Triazolo[4,3-a]pyridine,3-(1-methylethyl)-(9CI)](/img/structure/B564009.png)
